![molecular formula C11H16S2 B14316688 {[(Butylsulfanyl)methyl]sulfanyl}benzene CAS No. 110203-49-1](/img/structure/B14316688.png)
{[(Butylsulfanyl)methyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Butylsulfanyl)methyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a butylsulfanyl group and a methylsulfanyl group
Vorbereitungsmethoden
The synthesis of {[(Butylsulfanyl)methyl]sulfanyl}benzene typically involves the reaction of benzyl chloride with butyl mercaptan and sodium hydrosulfide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Reaction of Benzyl Chloride with Butyl Mercaptan:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
{[(Butylsulfanyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvents, controlled temperature
Products: Sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvents, low temperature
Products: Thiols or disulfides
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Organic solvents, varying temperatures
Products: Substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
{[(Butylsulfanyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(Butylsulfanyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Interaction with Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Binding to Receptors: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
Oxidative Stress: Induction of oxidative stress, leading to cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
{[(Butylsulfanyl)methyl]sulfanyl}benzene can be compared with other similar compounds, such as:
{[(Methylsulfanyl)methyl]sulfanyl}benzene: Similar structure but with a methyl group instead of a butyl group.
{[(Ethylsulfanyl)methyl]sulfanyl}benzene: Similar structure but with an ethyl group instead of a butyl group.
{[(Propylsulfanyl)methyl]sulfanyl}benzene: Similar structure but with a propyl group instead of a butyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
110203-49-1 |
|---|---|
Molekularformel |
C11H16S2 |
Molekulargewicht |
212.4 g/mol |
IUPAC-Name |
butylsulfanylmethylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-2-3-9-12-10-13-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
KZUSYHGVFPXWJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
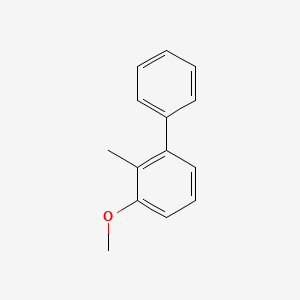
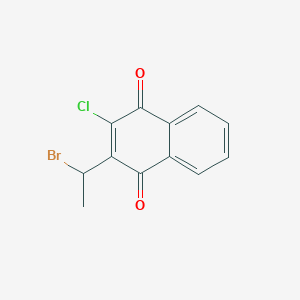
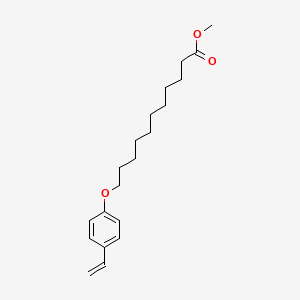
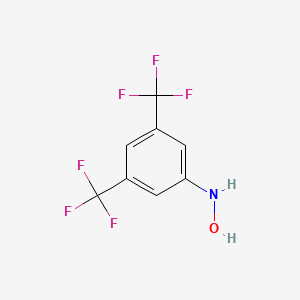
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
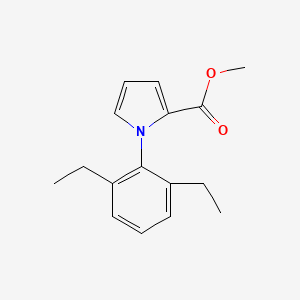
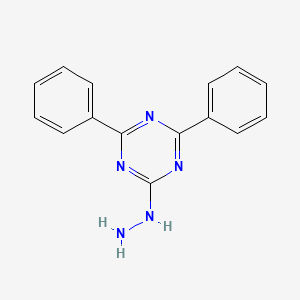
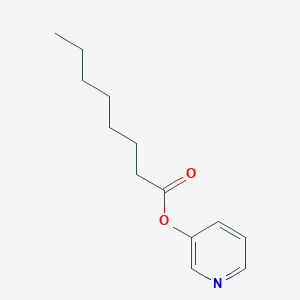
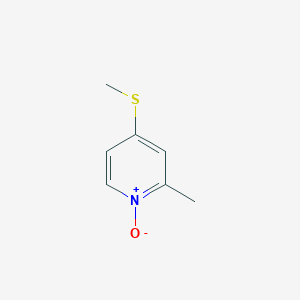
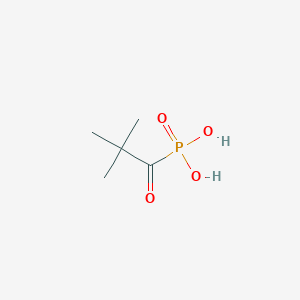
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
